![molecular formula C18H16ClN3O B2418862 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide CAS No. 338401-01-7](/img/structure/B2418862.png)
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide
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Description
5-Chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide, commonly known as 5-Chloro-DMAI, is an indole-based heterocyclic compound that has been used in a variety of scientific applications, including drug synthesis and research. It is a versatile molecule, with a range of functional groups, and can be used as a building block for other molecules. In addition, 5-Chloro-DMAI has been used in a variety of studies to explore the biochemical and physiological effects of various compounds, as well as to assess the advantages and limitations of laboratory experiments.
Scientific Research Applications
1. Allosteric Modulation of CB1 Receptor
5-Chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide has been identified as a potent CB1 allosteric modulator. It impacts the binding affinity and cooperativity to the cannabinoid type 1 receptor, demonstrating significant influence on CB1 receptor dynamics (Khurana et al., 2014).
2. Antibacterial and Antifungal Activities
Compounds structurally related to 5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide show antibacterial and antifungal properties. These activities suggest potential applications in combating microbial infections (Vasu et al., 2003).
3. Inhibition of Human Liver Glycogen Phosphorylase
Derivatives of this compound have been evaluated as inhibitors of human liver glycogen phosphorylase a, which is significant for understanding and potentially treating metabolic disorders like diabetes (Onda et al., 2008).
4. Anti-inflammatory and Antimicrobial Activities
Some derivatives have shown high anti-inflammatory activity compared to traditional drugs like indomethacin. Their antimicrobial effect highlights potential for novel therapeutic applications (Ahmed, 2017).
5. Detection of Nerve Agent Mimics
A fluorescent probe based on a derivative of this compound has been developed for the detection of nerve agent mimics like diethyl chlorophosphate, indicating its potential in security and defense applications (Huo et al., 2019).
6. Antioxidant Properties
Certain derivatives exhibit good antioxidant activity, which can be leveraged in the development of treatments for oxidative stress-related conditions (Saundane & Mathada, 2015).
7. Synthesis of Labelled Compounds for Pharmacokinetic Studies
It has been used in the synthesis of labelled compounds for pharmacokinetic studies, particularly in the development of cartilage-targeted antirheumatic drugs (Giraud et al., 2000).
8. Preparation of Peptide-like Diabetes Drugs
This compound has been used in the development of a manufacturing process for peptide-like diabetes drugs, indicating its role in the production of therapeutic agents (Sawai et al., 2010).
9. Synthesis of Antimicrobial Agents
Derivatives have been synthesized and evaluated as potent antimicrobial agents, opening avenues for new treatments in infectious diseases (Almutairi et al., 2018).
10. Inhibitors of Tubulin Polymerization
Some derivatives have shown potential as inhibitors of tubulin polymerization, which is a crucial process in cell division and has implications in cancer treatment (Kazan et al., 2019).
properties
IUPAC Name |
5-chloro-N-(dimethylaminomethylidene)-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-22(2)11-20-18(23)17-16(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21-17/h3-11,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIZMUPXJVLOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide |
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